(3-Ethyl-4-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

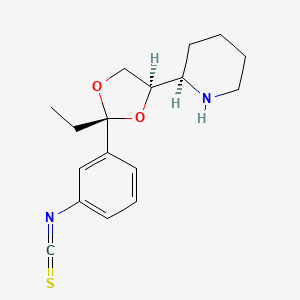

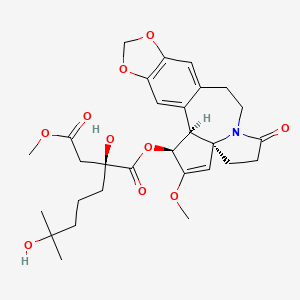

“(3-Ethyl-4-methylphenyl)methanol” is a type of organic compound . It is also known as “(4-Methylphenyl) methanol, ethyl ether” and its molecular formula is C10H14O . The IUPAC Standard InChIKey for this compound is FIDCVOWDKPLFMW-UHFFFAOYSA-N .

Molecular Structure Analysis

The molecular structure of “(3-Ethyl-4-methylphenyl)methanol” consists of a benzene ring with an ethyl group (C2H5) and a methyl group (CH3) attached to it, along with a methanol group (CH2OH) .Physical And Chemical Properties Analysis

“(3-Ethyl-4-methylphenyl)methanol” has a molecular weight of 150.2176 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the retrieved data .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

(3-Ethyl-4-methylphenyl)methanol is implicated in research exploring the methylation of compounds, an essential reaction in organic synthesis, contributing to the production of valuable monomers for thermotropic liquid crystals and engineering plastics. Studies show that supercritical methanol, combined with specific catalysts like SAPO-11, can yield high selectivity for the desired methylation products under certain conditions, highlighting its utility in enhancing reaction selectivity and efficiency (Yoshiteru et al., 2004).

Biofuel and Bioproducts Production

The biological conversion of methanol to specialty chemicals and biofuels is another significant area of application. Engineered microorganisms, such as Escherichia coli, have been developed to utilize methanol as a substrate for producing metabolites and biofuels, demonstrating the potential of methanol as a renewable feedstock for biotechnological applications (W. B. Whitaker et al., 2017).

Environmental Applications

Research on the conversion of methanol to hydrocarbons over zeolite catalysts is relevant to environmental applications, including waste conversion and the production of cleaner fuels. Studies have investigated the reaction mechanisms and catalyst deactivation processes, providing insights into the efficient conversion of methanol into valuable hydrocarbons (M. Bjørgen et al., 2007).

Heat Transfer Applications

The use of methanol in water solutions as a coolant in heat exchangers has been explored for its potential to enhance heat transfer properties. Research in this area focuses on the optimization of methanol concentrations in solutions to improve heat transfer efficiency in engineered systems (S. Raviteja et al., 2018).

Propriétés

IUPAC Name |

(3-ethyl-4-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-10-6-9(7-11)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHFGKITBDGHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyl-4-methylphenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)